4-Biphenyl-4-YL-4-hydroxyimino-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Biphenyl-4-YL-4-hydroxyimino-butyric acid is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol . . This compound is characterized by the presence of a biphenyl group and a hydroxyimino functional group attached to a butyric acid backbone.
Vorbereitungsmethoden
The synthesis of 4-Biphenyl-4-YL-4-hydroxyimino-butyric acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and butyric acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the hydroxyimino group.
Industrial Production: Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-Biphenyl-4-YL-4-hydroxyimino-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the hydroxyimino group to other functional groups.
Substitution: The biphenyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Biphenyl-4-YL-4-hydroxyimino-butyric acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-Biphenyl-4-YL-4-hydroxyimino-butyric acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The biphenyl group provides structural stability and can interact with hydrophobic regions of target molecules .
Vergleich Mit ähnlichen Verbindungen
4-Biphenyl-4-YL-4-hydroxyimino-butyric acid can be compared with other similar compounds, such as:
4-Biphenyl-4-YL-4-hydroxyimino-pentanoic acid: This compound has a similar structure but with a pentanoic acid backbone.
4-Biphenyl-4-YL-4-hydroxyimino-propanoic acid: This compound has a propanoic acid backbone instead of butyric acid.
4-Biphenyl-4-YL-4-hydroxyimino-acetic acid: This compound has an acetic acid backbone.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H15NO3 |
---|---|
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
(4Z)-4-hydroxyimino-4-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C16H15NO3/c18-16(19)11-10-15(17-20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,20H,10-11H2,(H,18,19)/b17-15- |
InChI-Schlüssel |
JWHYERJUDQCVGA-ICFOKQHNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N\O)/CCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.